(2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide
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Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Utilizing reagents such as EDC·HCl and HOBt·H2O for the formation of amide bonds.
Cyclization Reactions: Employing catalysts and specific reaction conditions to form the benzodioxole and thiazole rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Including sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Transition metal catalysts like palladium (Pd) and platinum (Pt) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tirzepatide: A compound with similar structural features used in medical research.
Semaglutide: Another related compound with applications in treating metabolic disorders.
Uniqueness
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H15N3O5S2 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H15N3O5S2/c23-18(8-2-13-1-7-16-17(11-13)27-12-26-16)21-14-3-5-15(6-4-14)29(24,25)22-19-20-9-10-28-19/h1-11H,12H2,(H,20,22)(H,21,23)/b8-2+ |
InChI Key |
FOEQHVYKSNVQRD-KRXBUXKQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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